![molecular formula C9H17ClN2OSi B12580473 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate CAS No. 646450-15-9](/img/structure/B12580473.png)
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a diazoniohept-en-olate backbone. It is used in various scientific research applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate typically involves the reaction of chloro(dimethyl)silane with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with continuous monitoring of reaction parameters. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form corresponding silanes.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
作用機序
The mechanism of action of 7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate involves the interaction of the chloro(dimethyl)silyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The diazoniohept-en-olate backbone plays a crucial role in stabilizing the reactive intermediates formed during these interactions .
類似化合物との比較
Similar Compounds
Similar compounds include:
- Chloro(dimethyl)thexylsilane
- Chloro(dimethyl)octadecylsilane
- Chlorodimethylphenethylsilane
Uniqueness
7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate is unique due to its specific combination of a chloro(dimethyl)silyl group and a diazoniohept-en-olate backbone. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
特性
CAS番号 |
646450-15-9 |
|---|---|
分子式 |
C9H17ClN2OSi |
分子量 |
232.78 g/mol |
IUPAC名 |
7-[chloro(dimethyl)silyl]-1-diazoheptan-2-one |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,10)7-5-3-4-6-9(13)8-12-11/h8H,3-7H2,1-2H3 |
InChIキー |
XLWAYCICRJYOAH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCCCC(=O)C=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


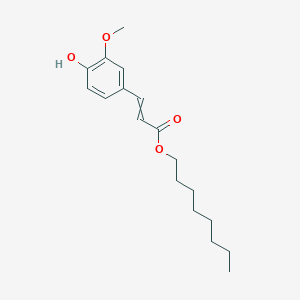
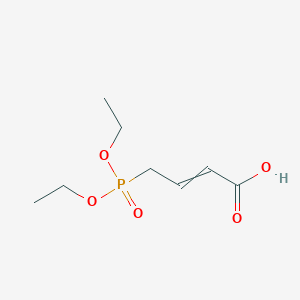
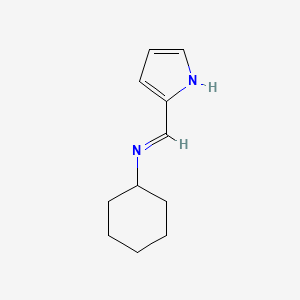
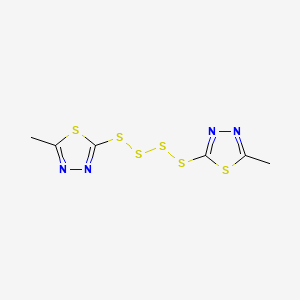
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
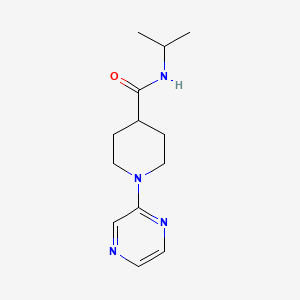
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
